Cas no 2703772-94-3 ((Pyrazolidin-4-yl)methanol)

(Pyrazolidin-4-yl)methanol structure
(Pyrazolidin-4-yl)methanol structure
Product Name:(Pyrazolidin-4-yl)methanol
CAS No:2703772-94-3
MF:C4H10N2O
MW:102.135000705719
MDL:MFCD34551120
CID:5684121
PubChem ID:53950076
Update Time:2025-07-09

(Pyrazolidin-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 2703772-94-3
    • (pyrazolidin-4-yl)methanol
    • EN300-26573318
    • (Pyrazolidin-4-yl)methanol
    • MDL: MFCD34551120
    • Inchi: 1S/C4H10N2O/c7-3-4-1-5-6-2-4/h4-7H,1-3H2
    • InChI Key: FPLGVOSLJCBGLF-UHFFFAOYSA-N
    • SMILES: OCC1CNNC1

Computed Properties

  • Exact Mass: 102.079312947g/mol
  • Monoisotopic Mass: 102.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 51.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.1
  • Topological Polar Surface Area: 44.3Ų

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Additional information on (Pyrazolidin-4-yl)methanol

(Pyrazolidin-4-yl)methanol (CAS No. 2703772-94-3): An Overview of Its Structure, Properties, and Applications in Chemical and Pharmaceutical Research

(Pyrazolidin-4-yl)methanol (CAS No. 2703772-94-3) is a unique compound that has garnered significant attention in recent years due to its potential applications in chemical and pharmaceutical research. This compound, also known as 1-(pyrazolidin-4-yl)methanol, is a derivative of pyrazolidine, a five-membered heterocyclic compound with a broad range of biological activities. In this article, we will delve into the structure, properties, and potential applications of (Pyrazolidin-4-yl)methanol, highlighting the latest research findings and its significance in the field.

Structure and Chemical Properties

The molecular formula of (Pyrazolidin-4-yl)methanol is C5H10N2O, with a molecular weight of approximately 118.15 g/mol. The compound features a pyrazolidine ring attached to a methanol group, which imparts unique chemical properties. The pyrazolidine ring is characterized by its nitrogen atoms at positions 1 and 3, which can participate in hydrogen bonding and other intermolecular interactions. The methanol group, on the other hand, provides hydroxyl functionality, making the compound polar and soluble in water and many organic solvents.

The presence of the methanol group also makes (Pyrazolidin-4-yl)methanol an excellent precursor for further chemical modifications. For instance, the hydroxyl group can be easily functionalized through reactions such as esterification, etherification, or oxidation, leading to a wide range of derivatives with diverse properties and applications. This versatility has made (Pyrazolidin-4-yl)methanol an attractive starting material for synthetic chemists working on the development of new pharmaceuticals and materials.

Synthesis and Preparation

The synthesis of (Pyrazolidin-4-yl)methanol can be achieved through various routes, depending on the desired purity and scale of production. One common method involves the reaction of pyrazolidine with formaldehyde or paraformaldehyde in the presence of a suitable catalyst. This reaction typically proceeds via a nucleophilic addition mechanism, where the nitrogen atoms in the pyrazolidine ring attack the carbonyl carbon of formaldehyde to form an intermediate that subsequently undergoes proton transfer to yield the final product.

Another approach involves the reduction of pyrazolidine carboxylic acid or ester derivatives using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4). This method is particularly useful for preparing high-purity samples of (Pyrazolidin-4-yl)methanol for use in sensitive applications such as drug discovery and development.

Biological Activities and Applications

The biological activities of (Pyrazolidin-4-yl)methanol have been extensively studied in recent years, revealing its potential as a lead compound for drug development. One notable application is in the field of anti-inflammatory agents. Research has shown that compounds derived from pyrazolidine scaffolds exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

A study published in the Journal of Medicinal Chemistry reported that certain derivatives of (Pyrazolidin-4-yl)methanol demonstrated significant COX inhibitory activity, comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs). These findings suggest that further optimization of these compounds could lead to the development of novel anti-inflammatory drugs with improved efficacy and reduced side effects.

In addition to its anti-inflammatory properties, (Pyrazolidin-4-yl)methanol has also shown promise as an antiviral agent. A recent study published in Antiviral Research investigated the antiviral activity of several pyrazolidine derivatives against various viral strains, including influenza A virus and human immunodeficiency virus (HIV). The results indicated that some derivatives exhibited potent antiviral activity by interfering with viral replication processes.

The potential applications of (Pyrazolidin-4-yl)methanol extend beyond pharmaceuticals. In materials science, this compound has been explored as a building block for designing functional polymers with unique properties. For example, researchers at the University of California have developed a series of polymeric materials incorporating pyrazolidine moieties that exhibit enhanced mechanical strength and thermal stability. These materials have potential applications in areas such as electronics, coatings, and adhesives.

Safety Considerations and Future Directions

While (Pyrazolidin-4-yl)methanol shows great promise in various fields, it is important to consider safety aspects during its handling and use. As with any chemical compound, proper precautions should be taken to ensure safe handling and storage. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and following established safety protocols.

Further research is needed to fully understand the toxicological profile of (Pyrazolidin-4-yl)methanol. Studies focusing on its acute and chronic toxicity, mutagenicity, and environmental impact will provide valuable insights into its safety profile. Additionally, ongoing efforts to optimize its synthesis methods will help reduce costs and improve scalability for industrial applications.

In conclusion, (Pyrazolidin-4-yl)methanol (CAS No. 2703772-94-3) is a versatile compound with significant potential in chemical and pharmaceutical research. Its unique structure and properties make it an attractive candidate for developing new drugs with anti-inflammatory and antiviral activities. Furthermore, its role as a building block for functional polymers opens up exciting possibilities in materials science. As research continues to advance our understanding of this compound's behavior and applications, it is likely that we will see more innovative uses emerging in the near future.

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